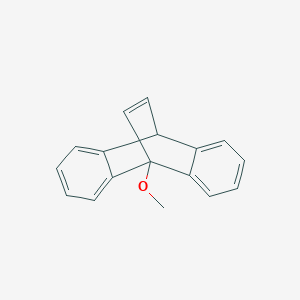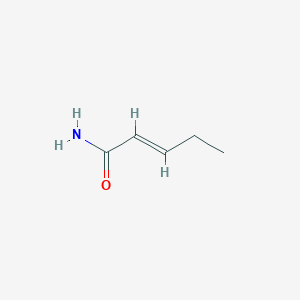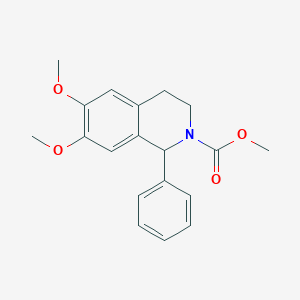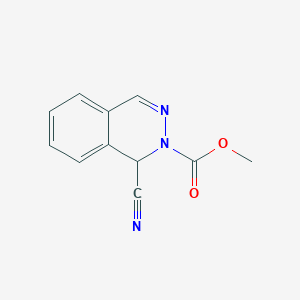![molecular formula C6H10NO4PS B231869 dimethoxy-[(5-methyl-1,2-oxazol-3-yl)oxy]-sulfanylidene-lambda5-phosphane CAS No. 18853-95-7](/img/structure/B231869.png)
dimethoxy-[(5-methyl-1,2-oxazol-3-yl)oxy]-sulfanylidene-lambda5-phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
dimethoxy-[(5-methyl-1,2-oxazol-3-yl)oxy]-sulfanylidene-lambda5-phosphane is a chemical compound with the molecular formula C6H10NO4PS and a molecular weight of 223.19 g/mol . This compound is known for its unique structure, which includes a phosphorane core bonded to an oxazole ring, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethoxy-[(5-methyl-1,2-oxazol-3-yl)oxy]-sulfanylidene-lambda5-phosphane typically involves the reaction of appropriate phosphorane precursors with oxazole derivatives under controlled conditions. Specific details about the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield of the final product.
Industrial Production Methods
Industrial production methods for this compound are designed to optimize yield and cost-efficiency. These methods often involve large-scale reactions in specialized reactors, followed by purification processes such as crystallization or chromatography to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
dimethoxy-[(5-methyl-1,2-oxazol-3-yl)oxy]-sulfanylidene-lambda5-phosphane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the oxazole ring or the phosphorane core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce phosphine derivatives. Substitution reactions can result in a wide range of modified compounds with different functional groups .
Scientific Research Applications
dimethoxy-[(5-methyl-1,2-oxazol-3-yl)oxy]-sulfanylidene-lambda5-phosphane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical tool.
Medicine: Preliminary studies suggest it may have therapeutic potential, although more research is needed to confirm its efficacy and safety.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of dimethoxy-[(5-methyl-1,2-oxazol-3-yl)oxy]-sulfanylidene-lambda5-phosphane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially modulating their activity. Detailed studies are required to fully elucidate these mechanisms and identify the exact molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
- Dimethoxy-(5-methyloxazol-3-YL)oxy-phosphorane
- Dimethoxy-(5-methyloxazol-3-YL)oxy-thiophosphorane
- Dimethoxy-(5-methyloxazol-3-YL)oxy-selenophosphorane
Uniqueness
dimethoxy-[(5-methyl-1,2-oxazol-3-yl)oxy]-sulfanylidene-lambda5-phosphane stands out due to its unique combination of a phosphorane core and an oxazole ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
18853-95-7 |
|---|---|
Molecular Formula |
C6H10NO4PS |
Molecular Weight |
223.19 g/mol |
IUPAC Name |
dimethoxy-[(5-methyl-1,2-oxazol-3-yl)oxy]-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C6H10NO4PS/c1-5-4-6(7-10-5)11-12(13,8-2)9-3/h4H,1-3H3 |
InChI Key |
SYNNQIQTIKNLGT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NO1)OP(=S)(OC)OC |
Canonical SMILES |
CC1=CC(=NO1)OP(=S)(OC)OC |
Synonyms |
dimethoxy-(5-methyloxazol-3-yl)oxy-sulfanylidene-phosphorane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Acenaphtho[1,2-g]pteridin-11-ol](/img/structure/B231788.png)
![4-[[(2R,3S,4R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-oxobutanoic acid](/img/structure/B231791.png)


![1,3,6-Trimethoxytricyclo[6.2.2.0~2,7~]dodeca-2,4,6,9,11-pentaene](/img/structure/B231796.png)


![1-Methoxy-9,12-dimethyltricyclo[6.2.2.0~2,7~]dodeca-2,4,6,9,11-pentaene](/img/structure/B231809.png)





